
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester, also known as DMAMCL, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMAMCL is a versatile organic compound that can be synthesized using various methods.
Applications De Recherche Scientifique
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has various scientific research applications, including its use as a fluorescent probe for biological imaging. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester is also used as a reagent for the synthesis of peptides and as a catalyst in organic reactions. Additionally, Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mécanisme D'action
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester works by binding to specific receptors in the body, which leads to various physiological effects. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has been shown to interact with G protein-coupled receptors, which are involved in various signaling pathways in the body. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has also been shown to affect the release of neurotransmitters, leading to changes in behavior and cognition.
Effets Biochimiques Et Physiologiques
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has various biochemical and physiological effects, including its ability to increase the release of dopamine and acetylcholine in the brain. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has several advantages for lab experiments, including its versatility and ease of synthesis. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester is also relatively stable and can be stored for extended periods. However, Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has some limitations, including its potential toxicity and the need for careful handling and purification.
Orientations Futures
For Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester research include its use as a drug delivery system for the treatment of various neurological disorders. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester may also have potential applications in the field of optogenetics, which involves the use of light to control cellular activity. Additionally, further research is needed to better understand the mechanism of action of Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester and its potential interactions with other compounds.
Conclusion:
In conclusion, Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester is a versatile organic compound that has various scientific research applications. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has been shown to have biochemical and physiological effects, including its ability to improve cognitive function and memory. While Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester has some limitations, it has several advantages for lab experiments and has potential applications in various fields. Further research is needed to fully understand the potential of Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester and its role in scientific research.
Méthodes De Synthèse
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester can be synthesized using various methods, including the reaction of 5-(dimethylamino)-5-oxopentanoic acid with methanol in the presence of a catalyst. Another method involves the reaction of 5-(dimethylamino)-5-oxopentanoic acid with diazomethane. The synthesis of Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester requires careful handling and purification to obtain a pure product.
Propriétés
Numéro CAS |
14471-87-5 |
|---|---|
Nom du produit |
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl 5-(dimethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)7(10)5-4-6-8(11)12-3/h4-6H2,1-3H3 |
Clé InChI |
LKYXYMWQTCGECE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCC(=O)OC |
SMILES canonique |
CN(C)C(=O)CCCC(=O)OC |
Synonymes |
Methyl 5-(diMethylaMino)-5-oxopentanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
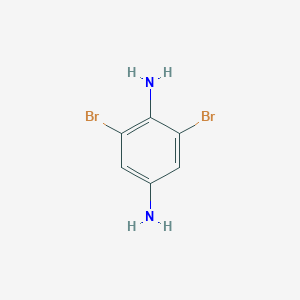
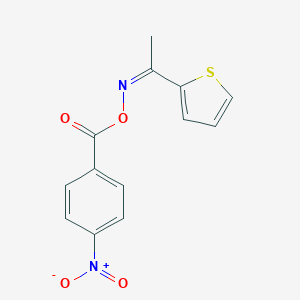


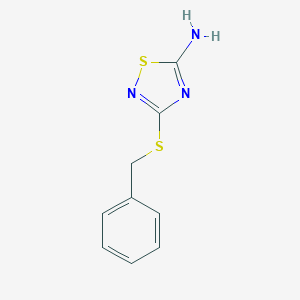
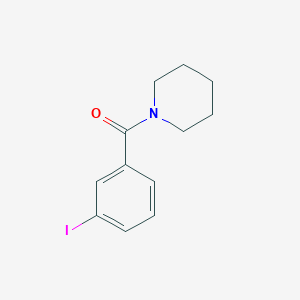
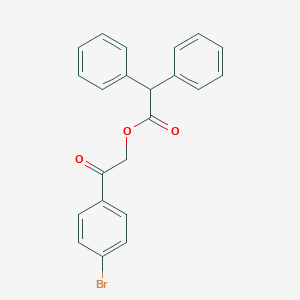
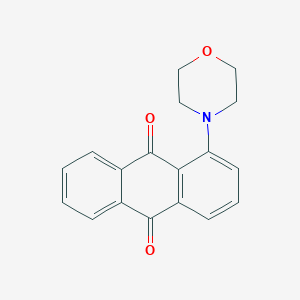
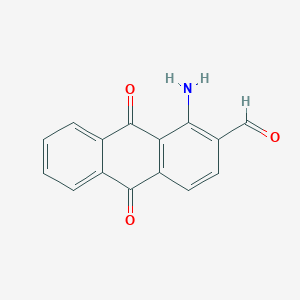
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
